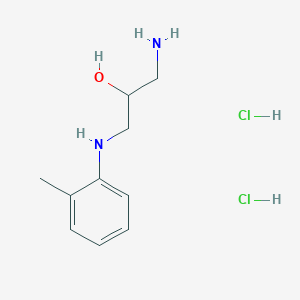
1-Amino-3-o-toluidino-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-o-toluidino-2-propanol dihydrochloride is a chemical compound with the molecular formula C10H16N2O.2Cl-H and a molecular weight of 253.20 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-o-toluidino-2-propanol dihydrochloride typically involves the reaction of o-toluidine with 2-propanol. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt . The process can be carried out under controlled temperature and pressure to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of advanced equipment and techniques ensures high efficiency and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-o-toluidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines.
Aplicaciones Científicas De Investigación
1-Amino-3-o-toluidino-2-propanol dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-o-toluidino-2-propanol dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-(dimethylamino)-2-propanol dihydrochloride
- 3-(dimethylamino)-2,2-dimethyl-1-phenyl-1-propanol hydrochloride
- 1-(benzhydryloxy)-3-(dimethylamino)-2-propanol hydrochloride
Uniqueness
1-Amino-3-o-toluidino-2-propanol dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Propiedades
Número CAS |
20013-84-7 |
|---|---|
Fórmula molecular |
C10H18Cl2N2O |
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
1-amino-3-(2-methylanilino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-8-4-2-3-5-10(8)12-7-9(13)6-11;;/h2-5,9,12-13H,6-7,11H2,1H3;2*1H |
Clave InChI |
HKYOKJYIXHXFGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCC(CN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


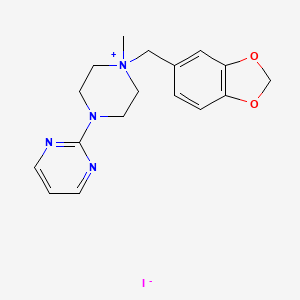
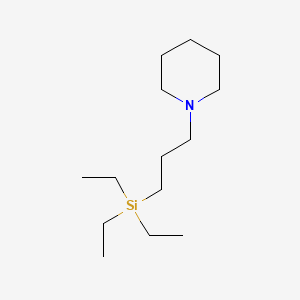
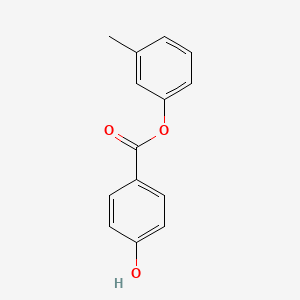
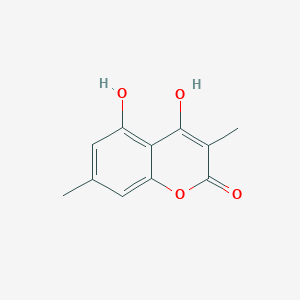

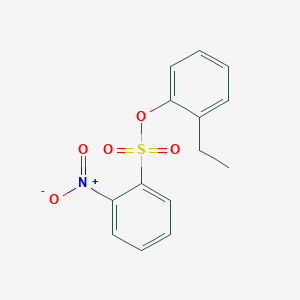
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
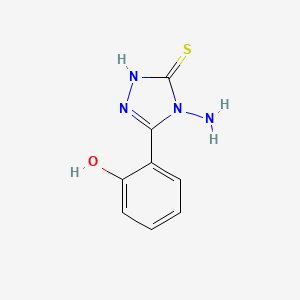
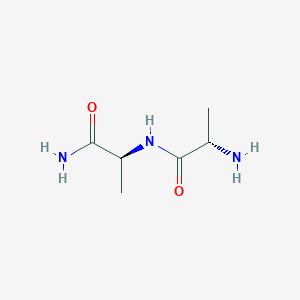
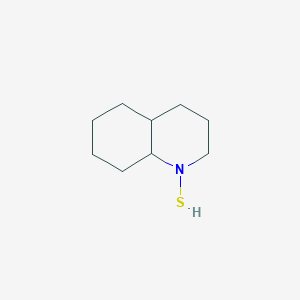
![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
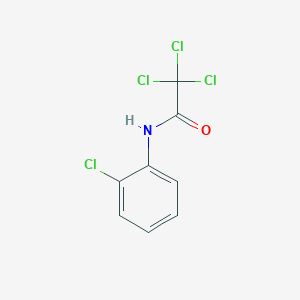
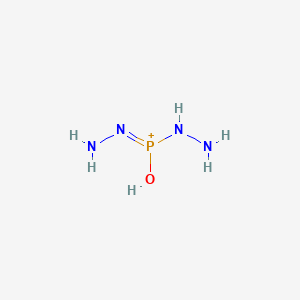
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
